Cas no 1393441-84-3 (Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate)
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
- C15H9F2NO2
- V2914
-
- Inchi: 1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3
- InChI Key: OVMXLRNROLYNOM-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C=C(C=1)C1C=CC(C#N)=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 406
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M338168-100mg |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M338168-250mg |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 250mg |
$98.00 | 2023-05-17 | ||
| TRC | M338168-500mg |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 500mg |
$150.00 | 2023-05-17 | ||
| TRC | M338168-1g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 1g |
$207.00 | 2023-05-17 | ||
| A2B Chem LLC | AE62203-1g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AE62203-5g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AE62203-10g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95% | 10g |
$662.00 | 2024-04-20 | |
| Crysdot LLC | CD12146080-5g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95+% | 5g |
$339 | 2024-07-23 | |
| Crysdot LLC | CD12146080-10g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95+% | 10g |
$564 | 2024-07-23 | |
| 1PlusChem | 1P009X97-1g |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate |
1393441-84-3 | 95% | 1g |
$185.00 | 2025-02-25 |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate (CAS No. 1393441-84-3): A Comprehensive Overview
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate (CAS No. 1393441-84-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and electronic properties, has been extensively studied for its potential applications in drug development and synthetic chemistry.
The molecular structure of Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate consists of a benzoate moiety linked to a phenyl ring, which is further functionalized with cyano and fluoro substituents. The presence of these fluorine atoms and the cyano group imparts distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis. Specifically, the fluoro substituents enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in pharmaceutical design.
In recent years, there has been a growing interest in the development of novel fluorinated compounds due to their improved pharmacokinetic profiles. The fluorine atoms in Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate contribute to its resistance to metabolic degradation, thereby extending its biological half-life. This characteristic is particularly valuable in the design of long-acting drugs that require fewer dosing regimens.
The cyano group in the structure also plays a significant role in modulating the reactivity and binding affinity of the compound. Cyano-substituted aromatic compounds are known for their ability to interact with biological targets through both hydrophobic and electrostatic interactions. This dual interaction mechanism makes Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the potential of this compound as a building block for more complex pharmacophores. Researchers have utilized Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate as an intermediate in the synthesis of various bioactive molecules. For instance, it has been employed in the development of novel kinase inhibitors, which are critical in the treatment of cancer and inflammatory diseases. The ability to fine-tune the electronic properties of these compounds through strategic functionalization offers a pathway to develop highly specific therapeutic agents.
The synthesis of Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate involves multi-step organic reactions that showcase the expertise required in modern synthetic chemistry. The process typically begins with the preparation of halogenated benzoic acids, which are then coupled with appropriately substituted phenols via condensation reactions. The introduction of fluorine atoms often requires specialized methodologies, such as metal-catalyzed cross-coupling reactions or electrophilic aromatic substitution techniques.
The purity and yield of Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate are critical factors that influence its utility in pharmaceutical applications. Advanced purification techniques, including column chromatography and recrystallization, are employed to ensure high-quality intermediates. These efforts are essential for maintaining consistency in subsequent synthetic steps and for achieving optimal biological activity.
In conclusion, Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate (CAS No. 1393441-84-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable physicochemical properties make it a valuable tool for drug discovery and development. As research continues to uncover new applications for fluorinated compounds, Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate is poised to play an increasingly important role in the design of next-generation therapeutics.
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